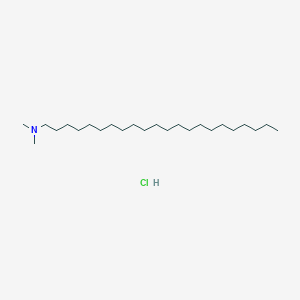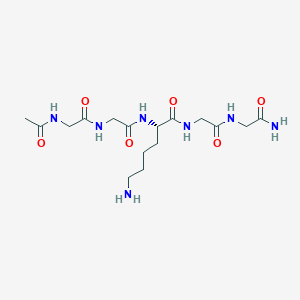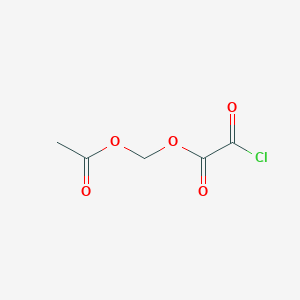
1,1-Dimethylplumbolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylplumbolane is a chemical compound that belongs to the class of organolead compounds. These compounds are characterized by the presence of lead atoms bonded to carbon atoms. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of 1,1-Dimethylplumbolane typically involves the reaction of lead-based precursors with organic reagents under controlled conditions. One common method involves the use of lead(II) acetate and dimethylmagnesium in an inert atmosphere to prevent oxidation. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
1,1-Dimethylplumbolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The lead atom in this compound can be substituted with other atoms or groups, such as halogens or alkyl groups, using reagents like halogen acids or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead dioxide, while substitution reactions can produce various organolead derivatives.
Applications De Recherche Scientifique
1,1-Dimethylplumbolane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organolead compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological molecules.
Medicine: While not commonly used in medicine, studies on its potential therapeutic applications are ongoing, particularly in the context of lead-based drugs.
Industry: In the industrial sector, this compound is used in the production of specialized materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylplumbolane involves its interaction with various molecular targets. The lead atom can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity, interference with cellular processes, and potential toxicity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparaison Avec Des Composés Similaires
1,1-Dimethylplumbolane can be compared with other organolead compounds such as tetraethyllead and trimethyllead. While all these compounds contain lead atoms bonded to carbon, their chemical properties and reactivity differ. For example:
Tetraethyllead: Used as an anti-knock agent in gasoline, it has a different structure and reactivity compared to this compound.
Trimethyllead: Similar in structure but with three methyl groups, it exhibits different chemical behavior and toxicity.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in various fields.
Propriétés
Numéro CAS |
189444-92-6 |
|---|---|
Formule moléculaire |
C6H14Pb |
Poids moléculaire |
293 g/mol |
Nom IUPAC |
1,1-dimethylplumbolane |
InChI |
InChI=1S/C4H8.2CH3.Pb/c1-3-4-2;;;/h1-4H2;2*1H3; |
Clé InChI |
NEIUGNADKYLGLN-UHFFFAOYSA-N |
SMILES canonique |
C[Pb]1(CCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)

![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)





![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)

![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)

